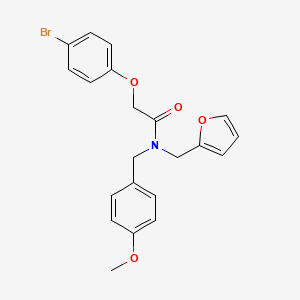

2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

CAS No.:

Cat. No.: VC15309099

Molecular Formula: C21H20BrNO4

Molecular Weight: 430.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20BrNO4 |

|---|---|

| Molecular Weight | 430.3 g/mol |

| IUPAC Name | 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C21H20BrNO4/c1-25-18-8-4-16(5-9-18)13-23(14-20-3-2-12-26-20)21(24)15-27-19-10-6-17(22)7-11-19/h2-12H,13-15H2,1H3 |

| Standard InChI Key | RYGIBQSZWPOHJF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Formula

2-(4-Bromophenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide is defined by the systematic name reflecting its substituents:

-

4-Bromophenoxy group: A bromine atom at the para position of a phenoxy ether.

-

Furan-2-ylmethyl: A furan ring attached via a methylene bridge.

-

4-Methoxybenzyl: A benzyl group with a methoxy substituent at the para position.

The molecular formula corresponds to a molar mass of 430.3 g/mol . Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.3 g/mol |

| CAS Registry Number | 874206-12-9 |

The absence of reported density, boiling point, or melting point data highlights gaps in current characterization .

Stereoelectronic Properties

Synthetic Methodologies

Key Intermediate Formation

The synthesis of analogous N-(furan-2-ylmethyl)acetamides involves acylation reactions. For example, 2-cyano-N-(furan-2-ylmethyl)acetamide is synthesized via solvent-free fusion of ethyl cyanoacetate and furfurylamine at 210°C, yielding an 80% product after crystallization . This intermediate’s cyano group enables further cyclization or functionalization.

Stepwise Assembly

For the target compound, a plausible pathway includes:

-

Bromophenoxy Acetic Acid Formation: Reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride.

-

Amide Coupling: Sequential N-alkylation with furfurylamine and 4-methoxybenzylamine under Schotten-Baumann conditions.

-

Purification: Column chromatography or recrystallization from toluene/ethanol mixtures .

Reaction conditions (temperature, catalysts) remain unspecified in available data, necessitating optimization based on similar systems .

Physicochemical Characterization

Spectroscopic Data

While direct spectral data for this compound are unavailable, related analogs provide insights:

-

IR Spectroscopy: Expected peaks include ~1675 cm, ~2216 cm (if cyano derivatives are present), and ~3350 cm .

-

NMR: -NMR would show signals for furan protons (~6.3–7.6 ppm), methoxy groups (~3.8 ppm), and aromatic protons from bromophenoxy/methoxybenzyl groups (~7.0–7.9 ppm) .

Thermal Stability

The lack of melting point data suggests thermal stability challenges or decomposition upon heating. Differential scanning calorimetry (DSC) studies are recommended.

Pharmacological and Industrial Relevance

Antimicrobial Activity

Structurally related furan-acetamide hybrids exhibit moderate to strong antibacterial and antifungal properties. For instance, N-(furan-2-ylmethyl)-2-imino-2H-chromene-3-carboxamide showed activity against Staphylococcus aureus (MIC: 8 µg/mL) . The bromophenoxy group in the target compound may enhance lipid membrane interaction, potentiating bioactivity.

Heterocyclic Synthesis Utility

Furan-containing acetamides serve as precursors for pyridinones, chromenes, and spirocyclic compounds. The methoxybenzyl group could direct regioselectivity in cycloadditions or metal-catalyzed couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume